N-ethyl-4-methylpyrimidine-2-sulfonamide
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Overview
Description
N-ethyl-4-methylpyrimidine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties . This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Dihydropyrimidine derivatives
Substitution: Various alkyl or aryl-substituted pyrimidine sulfonamides
Scientific Research Applications
N-ethyl-4-methylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it acts by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamides used in medicine.
Uniqueness
N-ethyl-4-methylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-ethyl-4-methylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-9-13(11,12)7-8-5-4-6(2)10-7/h4-5,9H,3H2,1-2H3 |
InChI Key |
COIIVFOWMWVNLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=CC(=N1)C |
Origin of Product |
United States |
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